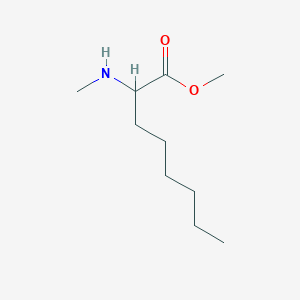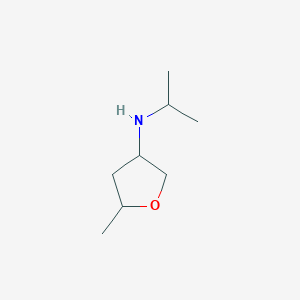
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion coordinated with a 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate moiety, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various thiazole and sulfonate derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate involves its interaction with molecular targets through its thiazole and difluoroethyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The lithium ion may also play a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other lithium thiazole derivatives and difluoroethyl-substituted compounds. Examples include:
- Lithium 2-(1,1-difluoroethyl)-benzene-1-sulfinate
- Lithium 2-(1,1-difluoroethyl)-pyridine-1-sulfinate
Uniqueness
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H4F2LiNO2S2 |
|---|---|
Poids moléculaire |
219.2 g/mol |
Nom IUPAC |
lithium;2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C5H5F2NO2S2.Li/c1-5(6,7)4-8-2-3(11-4)12(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
HFYREXWJAOFCER-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C1=NC=C(S1)S(=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


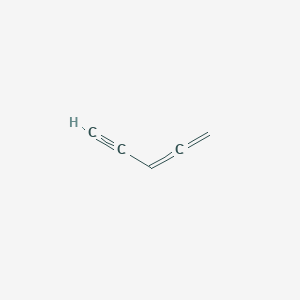
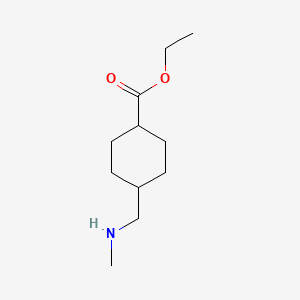

![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)

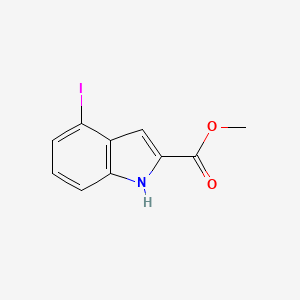

![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
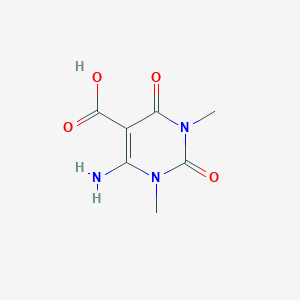
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)

